

How to prevent co-precipitation of other metals with nickel Dimethylglyoximate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylglyoxime*

Cat. No.: *B8815664*

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Technical Support Center: Nickel Dimethylglyoximate Precipitation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the co-precipitation of other metals with nickel dimethylglyoximate ($\text{Ni}(\text{DMG})_2$).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a brownish-red or off-color precipitate instead of the characteristic bright red nickel dimethylglyoximate. What is the likely cause and how can I prevent it?

A1: This issue is commonly caused by the co-precipitation of iron(III) hydroxide. Ferric ions can precipitate as $\text{Fe}(\text{OH})_3$ in the slightly alkaline conditions required for nickel **dimethylglyoxime** formation.[\[1\]](#)[\[2\]](#)

Troubleshooting Steps:

- **Masking:** The most effective way to prevent iron interference is by adding a masking agent. Tartaric acid or citric acid are commonly used.[\[1\]](#)[\[2\]](#)[\[3\]](#) These agents form stable, soluble complexes with iron(III), keeping it in solution and preventing its precipitation.[\[1\]](#)[\[2\]](#)

- Procedure: Add the tartaric or citric acid to the acidic sample solution before making it alkaline with ammonia to precipitate the nickel.[3]
- Oxidation State: Ensure that any iron present is in the +3 oxidation state. This is typically achieved by dissolving the sample in an oxidizing acid like nitric acid.[1] Ferrous ions (Fe^{2+}) can also form a colored complex with **dimethylglyoxime**.[1]

Q2: My results show a higher than expected yield, suggesting co-precipitation. Cobalt is a known contaminant in my sample. How can I minimize cobalt co-precipitation?

A2: Cobalt(II) can form a soluble complex with **dimethylglyoxime**, which may be partially included in the nickel precipitate, especially at high cobalt concentrations.[3] Minimizing its co-precipitation requires careful control of pH and potentially a double precipitation.

Troubleshooting Steps:

- pH Control: The co-precipitation of cobalt increases as the pH decreases from 7 to 6.[4] For optimal nickel precipitation with minimal cobalt interference, a pH of 8 is recommended.[4]
- Double Precipitation: For samples with high cobalt content, a double precipitation may be necessary.[5] This involves precipitating the nickel dimethylglyoximate, filtering it, re-dissolving the precipitate in acid, and then re-precipitating it under controlled conditions. This process reduces the amount of occluded cobalt.
- Reagent Concentration: The stoichiometric ratio of Ni to DMG can influence cobalt co-precipitation. A Ni/DMG ratio of 0.2 has been shown to be effective for near-complete nickel precipitation with reduced cobalt co-precipitation at a pH of 8.[4]

Q3: How can I prevent copper from interfering with my nickel dimethylglyoximate precipitation?

A3: Copper(II) ions can interfere with the gravimetric determination of nickel using **dimethylglyoxime**.[6][7] The interference can be managed by using a specific masking agent and controlling the pH.

Troubleshooting Steps:

- Masking with Thiosulfate: Sodium thiosulfate is an effective masking agent for copper.[6][7] It forms a stable complex with copper, preventing it from precipitating with the **dimethylglyoxime**.
- pH Adjustment: The masking of copper with sodium thiosulfate is most effective at a pH between 5 and 6.[7] After masking the copper in this pH range, the pH should then be raised to the optimal range for nickel precipitation (pH 8-9).[7][8]
- Double Precipitation: For samples containing more than 3 to 5 mg of copper, a double precipitation is recommended to ensure accurate results.[5]

Data Presentation

Table 1: Effect of pH on Co-precipitation of Cobalt and Manganese with Nickel Dimethylglyoximate

pH	Nickel Precipitation (%)	Cobalt Co-precipitation (%)	Manganese Co-precipitation (%)
6	~98	Increased	Increased
7	~98	Moderate	Moderate
8	98.5	~20	Reduced

Source: Data synthesized from SAIMM (2022)[4]

Table 2: Common Interfering Ions and Recommended Masking Agents

Interfering Ion	Masking Agent	Optimal pH for Masking
Iron (Fe ³⁺)	Tartaric Acid or Citric Acid	Acidic (before Ni precipitation)
Copper (Cu ²⁺)	Sodium Thiosulfate	5.0 - 6.5
Cobalt (Co ²⁺)	pH control is primary method	8.0

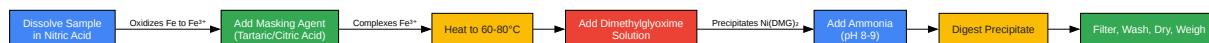
Source: Synthesized from multiple sources.[1][6][7]

Experimental Protocols

Protocol 1: Gravimetric Determination of Nickel in a Steel Sample (Containing Iron)

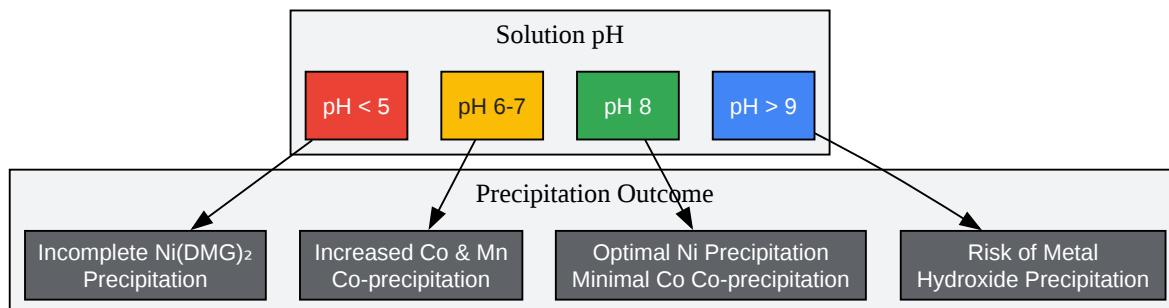
- Sample Dissolution: Accurately weigh the steel sample and dissolve it in a suitable volume of concentrated nitric acid to ensure oxidation of iron to Fe^{3+} .[\[1\]](#)
- Masking of Iron: Add a solution of tartaric acid or citric acid to the dissolved sample.[\[1\]](#)[\[3\]](#)
- pH Adjustment (Initial): Dilute the solution with distilled water and heat to approximately 60-80°C.[\[3\]](#)
- Precipitation: Add a 1% alcoholic solution of **dimethylglyoxime** in slight excess.[\[3\]](#) Slowly add dilute ammonia solution with constant stirring until the solution is slightly alkaline and the red nickel dimethylglyoximate precipitate forms.[\[3\]](#)
- Digestion: Keep the solution warm (60-80°C) for 30-60 minutes to allow for complete precipitation and to obtain a more easily filterable precipitate.[\[3\]](#)
- Filtration and Washing: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate with cold distilled water until it is free of chloride ions.[\[3\]](#)
- Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.[\[3\]](#) Cool the crucible in a desiccator and weigh it accurately.
- Calculation: The weight of the nickel dimethylglyoximate precipitate can be used to calculate the percentage of nickel in the original sample.

Visualizations



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Caption: Workflow for preventing iron co-precipitation.



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Caption: Impact of pH on precipitation outcomes.

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- To cite this document: BenchChem. [How to prevent co-precipitation of other metals with nickel Dimethylglyoximate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8815664#how-to-prevent-co-precipitation-of-other-metals-with-nickel-dimethylglyoximate>]

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